molecular formula C17H14FN3O3 B2829453 N-(3-fluoro-4-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide CAS No. 1105250-89-2

N-(3-fluoro-4-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide

Cat. No.: B2829453
CAS No.: 1105250-89-2
M. Wt: 327.315
InChI Key: QDZAJGOZEGXBCM-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a fluorinated phenyl group, a pyrido[1,2-a]pyrimidinone moiety, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide typically involves multiple steps:

    Formation of the Pyrido[1,2-a]pyrimidinone Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable carbonyl compound.

    Introduction of the Fluorinated Phenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a fluorinated phenyl derivative is introduced.

    Formation of the Acetamide Linkage: The final step involves coupling the intermediate with an acetamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction reactions could target the carbonyl group in the pyrido[1,2-a]pyrimidinone moiety, potentially converting it to a hydroxyl group.

    Substitution: The fluorinated phenyl group may participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme activity or receptor binding.

    Medicine: Potential use as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide would depend on its specific molecular targets. Typically, compounds of this nature may act by:

    Inhibiting Enzymes: Binding to the active site of an enzyme and preventing substrate access.

    Receptor Modulation: Interacting with receptors to either activate or inhibit their signaling pathways.

    Pathway Involvement: Modulating specific biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide
  • N-(3-bromo-4-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide

Uniqueness

N-(3-fluoro-4-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as:

  • Increased Lipophilicity : Enhancing its ability to cross cell membranes.
  • Enhanced Metabolic Stability : Reducing susceptibility to metabolic degradation.
  • Altered Binding Affinity : Modifying its interaction with molecular targets.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-(4-oxopyrido[1,2-a]pyrimidin-2-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3/c1-11-5-6-12(8-13(11)18)19-15(22)10-24-16-9-17(23)21-7-3-2-4-14(21)20-16/h2-9H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZAJGOZEGXBCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC(=O)N3C=CC=CC3=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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